Cyclohexanecarboxamide, 1,3-dimethyl-

Description

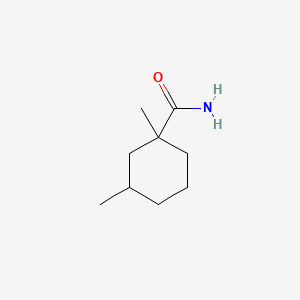

1,3-Dimethylcyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring substituted with methyl groups at the 1- and 3-positions and a carboxamide functional group. This compound is synthesized via the reaction of cyclohexanecarbonyl chloride with potassium thiocyanate, followed by condensation with primary amines .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1,3-dimethylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C9H17NO/c1-7-4-3-5-9(2,6-7)8(10)11/h7H,3-6H2,1-2H3,(H2,10,11) |

InChI Key |

GKORCMMPXKSLSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Amidation of Cyclohexanecarboxylic Acid Derivatives

One common and classical method involves the conversion of cyclohexanecarboxylic acid or its derivatives (such as esters or acid chlorides) into the corresponding amide via reaction with ammonia or amines. For 1,3-dimethyl substitution, the starting material is typically 1,3-dimethylcyclohexanecarboxylic acid or its ester.

Esterification followed by Amidation:

The 1,3-dimethylcyclohexanecarboxylic acid is first converted to its methyl ester by standard esterification methods. This ester is then subjected to amidation using ammonia or ammonium salts under controlled conditions to yield the amide.Acid Chloride Route:

The acid is converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The acid chloride intermediate is then reacted with ammonia to form the carboxamide. This method often provides higher yields and purity.

Reduction and Coupling Approaches

Advanced synthetic routes involve the preparation of diamine intermediates via reduction of amides, followed by coupling with functionalized cyclohexane derivatives to yield substituted carboxamides.

Reduction of Amides to Diamines:

Using strong reducing agents such as lithium aluminum hydride (LiAlH₄), amides can be reduced to diamines. These intermediates can then be selectively functionalized or coupled to obtain the target carboxamide.Coupling with Functionalized Cyclohexane Derivatives:

The diamine intermediates are coupled with appropriately functionalized cyclohexane carboxylic acid derivatives using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of bases such as triethylamine. This step is typically carried out under inert atmosphere and controlled temperature to ensure stereochemical purity and high yield.

Stereochemical Considerations

Synthesis of cyclohexanecarboxamide derivatives often requires control over stereochemistry, especially when substituents are present at multiple positions. For 1,3-dimethyl substitution, maintaining the correct spatial orientation is critical to obtaining the desired isomer with consistent properties.

Use of chiral amino acid backbones or chiral auxiliaries in the synthesis can lock stereochemistry during the esterification and amidation steps.

Purification techniques such as crystallization and salt formation are employed to isolate diastereomerically pure products.

Typical Reaction Conditions and Workup

Reactions involving acid chlorides and amines are generally performed in anhydrous solvents like methylene chloride or diethyl ether under nitrogen atmosphere.

Temperature control is crucial, often starting at 0°C (ice bath) and then allowing the reaction to warm to room temperature.

Workup involves sequential washing of organic layers with aqueous acid, base, brine, and drying over anhydrous sodium sulfate or magnesium sulfate.

Purification is achieved by recrystallization from solvents such as acetone/methanol mixtures.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|---|

| Esterification + Amidation | 1,3-Dimethylcyclohexanecarboxylic acid | Acid + Methanol (esterification), Ammonia (amidation) | Simple, widely used | Requires purification to remove unreacted esters |

| Acid Chloride + Amidation | 1,3-Dimethylcyclohexanecarboxylic acid | Thionyl chloride (SOCl₂), Ammonia | High yield, cleaner product | Requires careful handling of acid chlorides |

| Reduction + Coupling | Amide intermediates | LiAlH₄ (reduction), EDC·HCl, Triethylamine (coupling) | Allows stereochemical control | Multi-step, requires inert atmosphere |

| Chiral Auxiliary Methods | Chiral amino acid derivatives | Esterification, amidation, coupling | Stereochemical purity | More complex, suitable for enantiomerically pure products |

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylcyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Halogenating agents such as bromine (Br2) can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1,3-Dimethylcyclohexanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethylcyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methyl groups on the cyclohexane ring can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The structural analogs of 1,3-dimethylcyclohexanecarboxamide differ primarily in substituent type and position. Key derivatives from the H2L series () include:

| Compound | Substituent | Key IR Bands (cm⁻¹) | Applications |

|---|---|---|---|

| H2L1 | Phenyl | 3256–3227, 3215–3134 | Metal chelation, insecticides |

| H2L2–H2L4 | 2-, 3-, 4-Chlorophenyl | Similar to H2L1 | Selective metal ion extraction |

| H2L5–H2L6 | o-/p-Tolyl (methylphenyl) | 3250–3200 | Herbicides, plant regulators |

| H2L7–H2L8 | 3-/4-Methoxyphenyl | Broad NH stretches | Antiviral agents |

Key Findings :

- Electron-withdrawing groups (e.g., Cl in H2L2–H2L4) enhance metal-binding selectivity for transition metals like Cu²⁺ and Fe³⁺ due to increased ligand hardness .

- Electron-donating groups (e.g., methoxy in H2L7–H2L8) improve solubility in polar solvents and biological activity, likely due to enhanced hydrogen bonding .

Stereochemical Considerations

1,3-Dimethylcyclohexane derivatives exhibit cis (axial-axial or equatorial-equatorial) and trans (axial-equatorial) stereoisomers. The cis configuration (e.g., axial methyl groups) increases ring strain, lowering melting points compared to trans isomers.

Comparison with Non-Carboxamide Cyclohexane Derivatives

Key Differences :

- Carboxamides (e.g., 1,3-dimethylcyclohexanecarboxamide) exhibit stronger hydrogen-bonding capacity than nitriles or amines , enhancing their utility in crystal engineering and supramolecular chemistry .

- Bis-methylamine derivatives show higher water solubility but reduced thermal stability compared to carboxamides .

Metal Ion Chelation

1,3-Dimethylcyclohexanecarboxamide demonstrates moderate selectivity for Cu²⁺ and Zn²⁺, with log K values (~4.5–5.2) lower than chlorophenyl analogs (log K ~6.0 for Cu²⁺ in H2L2) . This suggests that electron-withdrawing substituents enhance metal-ligand stability.

Q & A

Q. What are the common synthetic routes for preparing 1,3-dimethylcyclohexanecarboxamide in laboratory settings?

The synthesis of 1,3-dimethylcyclohexanecarboxamide (C₉H₁₇NO) typically involves two primary approaches:

- Amidation of Carboxylic Acids : Cyclohexanecarboxylic acid derivatives can be converted to amides using triflic anhydride (Tf₂O) as a coupling agent. For example, cyclohexanecarboxamide synthesis involves reacting the acid with Tf₂O and ammonium bicarbonate in acetonitrile, yielding the amide in ~71% efficiency . For 1,3-dimethyl substitution, pre-functionalization of the cyclohexane ring with methyl groups prior to amidation is necessary.

- Acyl Chloride Intermediates : Cyclohexanecarbonyl chloride (C₆H₁₁COCl) can react with dimethylamine to form the target compound. This method is advantageous for controlling steric effects, as the acyl chloride’s reactivity facilitates selective amide bond formation .

Q. How can researchers characterize the purity and structural conformation of 1,3-dimethylcyclohexanecarboxamide using spectroscopic methods?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, cyclohexanecarboxamide derivatives exhibit distinct signals for carboxamide protons (δ ~7.3–7.8 ppm) and methyl groups (δ ~1.0–1.5 ppm). Coupling constants in ¹H NMR can reveal axial/equatorial orientations of substituents .

- Infrared (IR) Spectroscopy : The carboxamide group shows characteristic N–H stretching (~3200–3400 cm⁻¹) and C=O stretching (~1640–1680 cm⁻¹). Methyl group vibrations appear at ~2850–2960 cm⁻¹.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (theoretical m/z 155.13 for C₉H₁₇NO). Fragmentation patterns help identify structural isomers .

Q. What are the key safety considerations when handling 1,3-dimethylcyclohexanecarboxamide in experimental workflows?

- Toxicity and Exposure : While specific toxicity data for this compound is limited, related carboxamides may cause respiratory or skin irritation. Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous washes to prevent unintended reactions .

Advanced Questions

Q. What strategies are effective for resolving and analyzing stereoisomerism in 1,3-dimethylcyclohexanecarboxamide derivatives?

The 1,3-dimethyl substitution on the cyclohexane ring introduces axial-equatorial (cis) or equatorial-equatorial (trans) stereoisomers:

- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time differences correlate with steric bulk .

- Dynamic NMR : Low-temperature ¹H NMR (e.g., 200 K in CD₂Cl₂) can slow ring-flipping, allowing observation of distinct axial/equatorial methyl proton signals .

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignments. For example, cis-1,3-dimethylcyclohexane derivatives exhibit a chair conformation with both methyl groups axial .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 1,3-dimethylcyclohexanecarboxamide analogs?

- Analog Synthesis : Modify the carboxamide group (e.g., replace –CONH₂ with –CSNH₂ for thiourea derivatives) or vary methyl group positions. For instance, thiourea analogs of cyclohexanecarboxamide show enhanced antimicrobial activity due to sulfur’s electronegativity .

- In Vitro Assays : Test analogs against bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains. Minimum inhibitory concentration (MIC) values can quantify potency .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes like bacterial dihydrofolate reductase (DHFR) .

Q. What methodologies address contradictions in reported physicochemical data for 1,3-dimethylcyclohexanecarboxamide across different studies?

- Reproducibility Checks : Validate melting points (mp) and boiling points (bp) using differential scanning calorimetry (DSC) and controlled distillation setups. For example, discrepancies in mp (~80–85°C) may arise from impurities or polymorphic forms .

- Cross-Validation with Multiple Techniques : Combine gas chromatography (GC) purity analysis with NMR integration to resolve conflicts in reported yields. For instance, GC can detect volatile byproducts not visible in NMR .

- Meta-Analysis of Literature : Compare datasets from peer-reviewed journals (e.g., J. Org. Chem.) and technical reports (e.g., NIST Chemistry WebBook) to identify consensus values for parameters like logP or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.